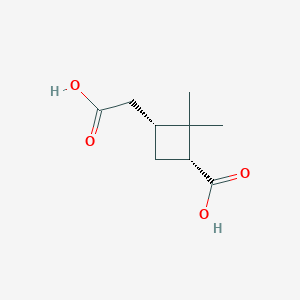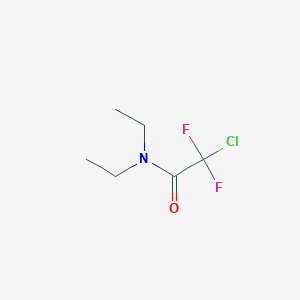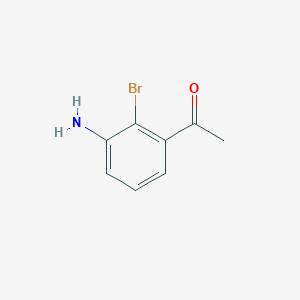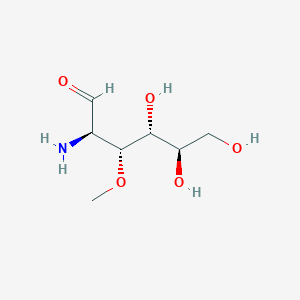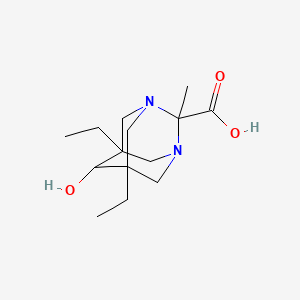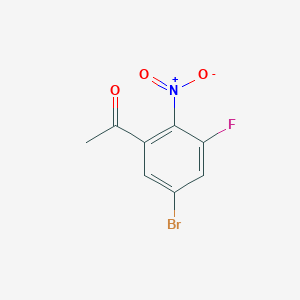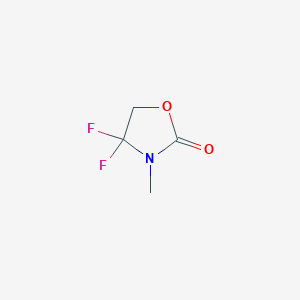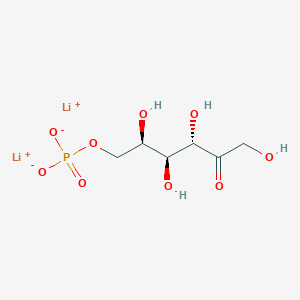
D-Tagatose 6-phosphate lithium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Tagatose 6-phosphate lithium salt: is a chemical compound with the empirical formula C6H13O9P · xLi+. It is a metabolite in the biosynthetic pathway converting galactose 6-phosphate to pyruvate. This compound is a substrate for tagatose-6-phosphate kinase, which converts it into D-tagatose 1,6-bisphosphate with the transfer of a phosphate from ATP .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: D-Tagatose 6-phosphate can be synthesized through various enzymatic methods. One common method involves the use of tagatose 4-epimerase, galactitol dehydrogenase, and L-arabinose isomerase to achieve interconversion between monosaccharides and sugar alcohols . Another method involves the phosphorylation of D-tagatose using recombinant D-tagatose 6-phosphate kinase and a phosphoenolpyruvate/pyruvate kinase system for ATP regeneration .
Industrial Production Methods: Industrial production of D-tagatose 6-phosphate often employs biocatalytic processes due to their high efficiency and environmental friendliness. These methods use whole cells and isolated enzymes as catalysts under mild reaction conditions with few by-products and no pollution .
Analyse Chemischer Reaktionen
Types of Reactions: D-Tagatose 6-phosphate undergoes various chemical reactions, including phosphorylation and isomerization. It is phosphorylated to tagatose-1-phosphate by fructokinase, and its slower rate of breakdown results in the accumulation of tagatose-1-phosphate .
Common Reagents and Conditions: Common reagents used in these reactions include ATP for phosphorylation and specific enzymes like tagatose-6-phosphate kinase . The reactions typically occur under mild conditions to maintain enzyme activity and prevent degradation of the compound.
Major Products: The major products formed from these reactions include D-tagatose 1,6-bisphosphate and tagatose-1-phosphate .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, D-tagatose 6-phosphate is used as a substrate in enzymatic reactions to study metabolic pathways and enzyme kinetics .
Biology: In biological research, it serves as a key metabolite in the tagatose-6-phosphate pathway, linking D-galactose-6-phosphate with D-glyceraldehyde-3-phosphate .
Medicine: D-tagatose has disease-relieving and health-promoting properties, making it a subject of interest in medical research .
Industry: In the industrial sector, D-tagatose 6-phosphate is used in the production of low-calorie sweeteners and other health-promoting products .
Wirkmechanismus
D-Tagatose 6-phosphate exerts its effects by acting as a substrate for tagatose-6-phosphate kinase, which converts it into D-tagatose 1,6-bisphosphate with the transfer of a phosphate from ATP . This conversion is a crucial step in the tagatose-6-phosphate pathway, linking D-galactose-6-phosphate with D-glyceraldehyde-3-phosphate .
Vergleich Mit ähnlichen Verbindungen
- D-Sedoheptulose 7-phosphate lithium salt
- 3-Deoxy-2-keto-6-phosphogluconic acid lithium salt
- Neryl monophosphate lithium salt
- sn-Glycerol 1-phosphate lithium salt
- Dihydroxyacetone phosphate lithium salt
Uniqueness: D-Tagatose 6-phosphate lithium salt is unique due to its specific role in the tagatose-6-phosphate pathway and its use as a substrate for tagatose-6-phosphate kinase . This distinguishes it from other similar compounds that may not participate in the same metabolic pathways or have the same enzymatic interactions.
Eigenschaften
Molekularformel |
C6H11Li2O9P |
|---|---|
Molekulargewicht |
272.1 g/mol |
IUPAC-Name |
dilithium;[(2R,3S,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl] phosphate |
InChI |
InChI=1S/C6H13O9P.2Li/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;/h4-7,9-11H,1-2H2,(H2,12,13,14);;/q;2*+1/p-2/t4-,5-,6+;;/m1../s1 |
InChI-Schlüssel |
RQPNOSHLUSBRBK-SYDFPMGNSA-L |
Isomerische SMILES |
[Li+].[Li+].C([C@H]([C@@H]([C@@H](C(=O)CO)O)O)O)OP(=O)([O-])[O-] |
Kanonische SMILES |
[Li+].[Li+].C(C(C(C(C(=O)CO)O)O)O)OP(=O)([O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


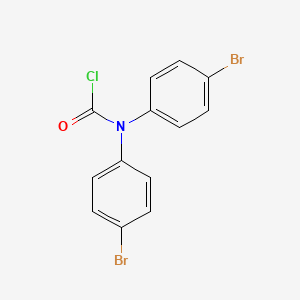
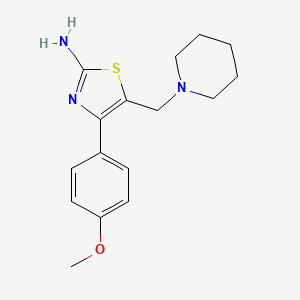
![3-Bromo-5-[(difluoromethyl)sulphonyl]-4-methoxyaniline](/img/structure/B12845114.png)
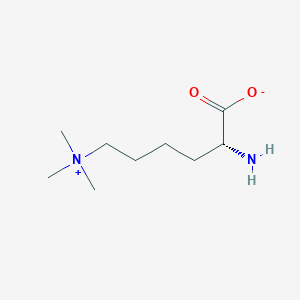
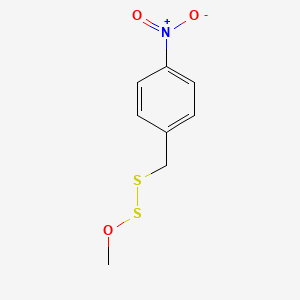
![7-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B12845134.png)
